3,4,5-Trimethoxyphenyl Substituent – Tubulin Polymerization Inhibitor Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged tubulin-binding pharmacophore present in colchicine (tubulin polymerization IC50 = 1.2 μM) and combretastatin A-4 (IC50 = 2.0 μM) . This compound incorporates the TMP motif at the identical N-aryl position where imidazo[1,2-a]pyridine-2-carboxamides have been shown to engage the colchicine site. In class-level studies, imidazo[1,2-a]pyridine analogs bearing TMP groups exhibit GI50 values of 0.1–1.0 μM across HeLa and other cancer cell lines . By contrast, imidazo[1,2-a]pyridine-2-carboxamides with 3-methoxy or 4-dimethylamino phenyl substituents (e.g., from patent US20100160304) show no detectable tubulin inhibition, confirming the TMP group is essential for this mechanism .
| Evidence Dimension | Tubulin polymerization inhibition (measured as cellular GI50 in HeLa cells) |
|---|---|
| Target Compound Data | HeLa GI50: ~0.5–2.0 μM (predicted from class SAR; direct data not publicly reported) |
| Comparator Or Baseline | Colchicine: tubulin polymerization IC50 = 1.2 μM; Combretastatin A-4: 2.0 μM; Non-TMP imidazo[1,2-a]pyridine-2-carboxamides: GI50 >50 μM |
| Quantified Difference | Class-level: TMP-substituted analogs show >25-fold higher potency than non-TMP analogs in the same scaffold. |
| Conditions | HeLa cell viability assay; tubulin polymerization assay in cell-free systems. |
Why This Matters
The TMP pharmacophore distinguishes this compound from the majority of imidazo[1,2-a]pyridine-2-carboxamides, making it the preferred choice for antimitotic screening programs targeting tubulin.
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